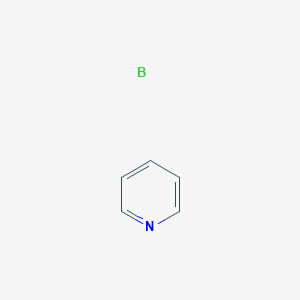
Borano de piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine borane is a chemical compound consisting of a pyridine molecule complexed with borane. It is known for its utility as a reducing agent and catalyst in various chemical reactions. The compound is characterized by the formation of a dative bond between the nitrogen atom of pyridine and the boron atom of borane, resulting in a stable complex.
Aplicaciones Científicas De Investigación
Pyridine borane has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Pyridine borane, also known as Boron, trihydro(pyridine)-, (T-4)-, primarily targets carboxylic acids and amines . It acts as an efficient catalyst for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines . It is also used as a reducing agent for the reductive amination of aldehydes and ketones .
Mode of Action
Pyridine borane interacts with its targets by acting as a liquid catalyst . It provides improved solubility for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines to form secondary and tertiary carboxamides . It also demonstrates tolerance of potentially incompatible halo, nitro, and alkene functionalities .
Biochemical Pathways
Pyridine borane is involved in the amidation pathway . It catalyzes the direct amidation of carboxylic acids and amines to form secondary and tertiary carboxamides . This process is a key transformation in process and medicinal chemistry . Pyridine borane also plays a role in the PEGylation pathway , where it acts as a reducing agent for the PEGylation of L-asparaginase .
Pharmacokinetics
PEGylation is a process that improves the pharmacokinetic and pharmacodynamic properties of therapeutic proteins like L-asparaginase .
Result of Action
The primary result of pyridine borane’s action is the formation of secondary and tertiary carboxamides from the direct amidation of carboxylic acids and amines .
Action Environment
It should be kept away from water, acids, air, and oxidizing agents . It is relatively stable in neutral water solutions, but may release dihydrogen when used . These environmental factors can influence the action, efficacy, and stability of pyridine borane.
Análisis Bioquímico
Biochemical Properties
Pyridine borane plays a significant role in biochemical reactions. It is involved in the TET-assisted pyridine borane sequencing (TAPS), where 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are first oxidized by TET to 5-carboxylcytosine (5caC) and then reduced to dihydrouracil (DHU) using pyridine borane . This process has around 98% conversion efficiency .
Cellular Effects
It is known that it plays a crucial role in the conversion of 5mC and 5hmC, which are important epigenetic markers in DNA . These modifications can regulate diverse biological processes, including development, aging, and cancer .
Molecular Mechanism
The molecular mechanism of Pyridine borane involves the oxidation of 5mC and 5hmC to 5caC by TET, followed by the reduction of 5caC to DHU using pyridine borane . This process allows for the detection of 5mC and 5hmC in DNA, providing valuable information about epigenetic modifications .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits multiple borane-nitrogen (BN) dative bond stretches that are coupled to Py’s vibrations .
Metabolic Pathways
Pyridine borane is involved in the metabolic pathway of DNA methylation and hydroxymethylation . It interacts with the TET enzyme in the oxidation of 5mC and 5hmC to 5caC .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine borane can be synthesized through the reaction of pyridine with borane. One common method involves the direct reaction of pyridine with borane in a solvent such as tetrahydrofuran (THF) under controlled conditions. The reaction typically proceeds at room temperature and yields pyridine borane as a stable complex .
Industrial Production Methods: In industrial settings, pyridine borane is produced by reacting pyridine with borane in large-scale reactors. The process involves careful control of temperature and pressure to ensure the efficient formation of the desired complex. The product is then purified through distillation or crystallization to obtain high-purity pyridine borane .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine borane undergoes various types of chemical reactions, including reduction, hydroboration, and amidation. It is commonly used as a reducing agent for the reductive amination of aldehydes and ketones . Additionally, pyridine borane can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds .
Common Reagents and Conditions:
Major Products:
Reductive Amination: Secondary and tertiary amines.
Hydroboration: Organoboron compounds.
Amidation: Secondary and tertiary carboxamides.
Comparación Con Compuestos Similares
- Borane dimethylamine complex
- Borane triethylamine complex
- Borane tetrahydrofuran complex
These similar compounds also serve as reducing agents and catalysts but may differ in their reactivity and solubility properties .
Propiedades
Número CAS |
110-51-0 |
|---|---|
Fórmula molecular |
C5H5BN |
Peso molecular |
89.91 g/mol |
InChI |
InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H |
Clave InChI |
SZTRIFADSYXGNH-UHFFFAOYSA-N |
SMILES |
[B].C1=CC=NC=C1 |
SMILES canónico |
[B-][N+]1=CC=CC=C1 |
Key on ui other cas no. |
110-51-0 |
Pictogramas |
Flammable; Acute Toxic |
Sinónimos |
pyridine borane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



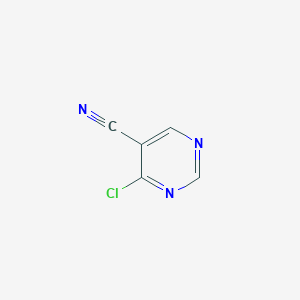
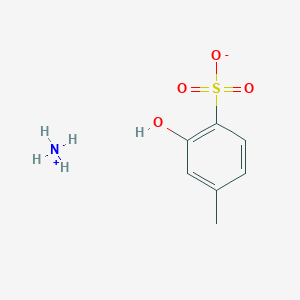
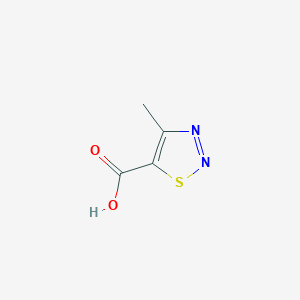

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)

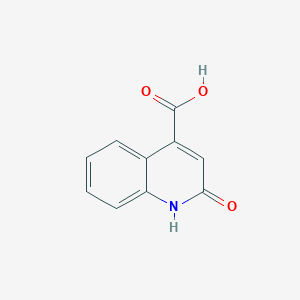
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)


![SODIUM (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE](/img/structure/B106761.png)


